molecular formula C18H19NO4 B5742726 methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate

methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate

Cat. No.: B5742726
M. Wt: 313.3 g/mol
InChI Key: RGRLJCPQAWGSTJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxyphenyl group, an acetylamino group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate typically involves the following steps:

    Acylation Reaction: The starting material, 4-methoxyphenylacetic acid, is acylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methoxyphenylacetyl chloride.

    Amidation Reaction: The 4-methoxyphenylacetyl chloride is then reacted with 3-amino-2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired amide.

    Esterification Reaction: Finally, the amide is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxyphenylmethanol derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Utilized in the design and synthesis of novel pharmaceuticals.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but lacks the acetylamino group.

    Methyl 3-methoxybenzoate: Similar structure but lacks the acetylamino group and has a different substitution pattern on the aromatic ring.

    Methyl 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoate: Similar structure but with a chloro substituent instead of a methoxy group.

Uniqueness: Methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoate is unique due to the presence of both the methoxyphenyl and acetylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-15(18(21)23-3)5-4-6-16(12)19-17(20)11-13-7-9-14(22-2)10-8-13/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRLJCPQAWGSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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